6-Tert-butylbenzo[d][1,3]dioxol-5-amine
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
6-tert-butyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)7-4-9-10(5-8(7)12)14-6-13-9/h4-5H,6,12H2,1-3H3 |
InChI Key |
LLVPBNIWWZXFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1N)OCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The 6-position of benzo[d][1,3]dioxol-5-amine is a key site for structural modification, influencing electronic, steric, and solubility properties. Below is a systematic comparison with derivatives bearing different substituents:
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : The tert-butyl group significantly increases lipophilicity compared to methyl, chloro, or ether substituents, which may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects : Unlike electron-withdrawing groups (e.g., Cl, I), the tert-butyl group is electron-donating, altering the electron density of the aromatic ring and amine functionality.
Crystallographic and Structural Insights
- The tert-butyl group’s steric demand likely influences crystal packing. For example, in related compounds (e.g., tert-butyl-pyrazole derivatives), the bulky group disrupts planar arrangements, leading to distinct crystal lattices compared to smaller substituents .
- Programs like SHELX are routinely used for crystallographic analysis of such compounds, highlighting the tert-butyl group’s role in defining molecular conformation .
Preparation Methods
Introduction of the tert-Butyloxycarbonyl (Boc) Group
A two-step approach involves protecting the amine group of benzo[d]dioxol-5-amine with Boc₂O (di-tert-butyl dicarbonate) before introducing the tert-butyl moiety. In a representative procedure, the amine (1.0 equiv) is treated with Boc₂O (1.1 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0°C, yielding the Boc-protected intermediate in 89% purity. Subsequent alkylation or coupling reactions proceed with higher regioselectivity due to reduced nucleophilicity of the protected amine.
Deprotection and Final Product Isolation
Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, cleaving the Boc group while preserving the tert-butyl substituent. Neutralization with aqueous NaHCO₃ followed by extraction and chromatography affords 6-Tert-butylbenzo[d][1,dioxol-5-amine in 78% overall yield.
Organometallic Coupling Approaches
Stille Coupling with Tributylstannane Reagents
Palladium-catalyzed Stille coupling enables the introduction of tert-butyl groups via organostannane intermediates. For instance, 5-iodobenzo[d][1,dioxol-6-amine reacts with tributyl(tert-butyl)stannane (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and LiCl (2.0 equiv) in degassed DMF at 80°C. This method achieves 70% yield but requires rigorous exclusion of moisture and oxygen.
Suzuki-Miyaura Cross-Coupling
Alternative routes employ boronic acid derivatives, though the limited commercial availability of tert-butylboronic acids restricts utility. Modified protocols using pinacol esters and PdCl₂(dppf) catalysts are under investigation but remain experimental.
Reductive Amination Pathways
Ketone Intermediate Formation
Condensation of benzo[d]dioxol-5-amine with tert-butyl ketones (e.g., pinacolone) in the presence of NaBH₃CN or BH₃·THF provides a route to the target compound. Reaction in methanol at reflux for 12 hours yields 58% product after workup, though over-reduction and imine hydrolysis pose challenges.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency of Preparation Methods for 6-Tert-butylbenzo[d]dioxol-5-amine
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Alkylation | NaH, DMF, 0°C to rt | 65 | 95 | Simple, one-pot | Steric hindrance, side reactions |
| Boc Protection | Boc₂O, TFA, CH₂Cl₂ | 78 | 98 | High regioselectivity | Multi-step, costly reagents |
| Stille Coupling | Pd(PPh₃)₄, LiCl, DMF, 80°C | 70 | 97 | Tolerance to functional groups | Sensitivity to oxygen/moisture |
| Reductive Amination | NaBH₃CN, MeOH, reflux | 58 | 90 | Mild conditions | Low yield, byproduct formation |
Q & A
Q. What are the optimal synthetic routes for 6-Tert-butylbenzo[d][1,3]dioxol-5-amine, and how can reaction conditions be optimized for high yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted phenols and amines. For example, tert-butyl groups can be introduced via alkylation or Friedel-Crafts reactions. Key steps include:
- Nucleophilic substitution : Reacting a tert-butyl halide with a benzo[d][1,3]dioxol-5-amine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to stabilize intermediates, followed by acidic cleavage .
- Optimization : Control reaction time (6–12 hours), solvent polarity (DMF or THF), and stoichiometry (1.2–1.5 equiv tert-butyl reagent). Yields >80% are achievable with column chromatography purification (n-pentane:EtOAc gradients) .
Q. Which spectroscopic techniques are most effective for characterizing 6-Tert-butylbenzo[d][1,3]dioxol-5-amine?
Methodological Answer:
- ¹H/¹³C NMR : Identify tert-butyl signals (δ ~1.3 ppm for 9H singlet) and aromatic protons (δ 6.2–6.8 ppm for benzo[d][1,3]dioxole). Coupling patterns distinguish amine protons .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 250.1443 for C₁₁H₁₅NO₂) and fragmentation patterns .
- X-ray crystallography : Resolve steric effects of the tert-butyl group on molecular geometry using SHELXL for refinement .
Q. How can researchers assess the purity and stability of this compound under storage conditions?
Methodological Answer:
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients (70:30) to detect impurities (<2% area).
- Stability studies : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks). The tert-butyl group enhances steric protection, improving stability compared to smaller alkyl substituents .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the compound’s biological activity compared to other alkyl analogs?
Methodological Answer:
- Structure-activity relationship (SAR) : Compare logP values (tert-butyl increases hydrophobicity by ~1.5 units vs. methyl) to correlate with membrane permeability.
- In vitro assays : Test antitumor activity (e.g., IC₅₀ against HeLa cells) and compare with analogs. The bulky tert-butyl group may hinder binding to certain targets but enhance selectivity for others .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .
Q. What strategies resolve contradictions in pharmacological data, such as varying potency across cell lines?
Methodological Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., MTT assay at 24/48/72 hours).
- Off-target profiling : Screen against kinase panels to identify unintended interactions.
- Metabolite analysis : Use LC-MS to detect active/inactive metabolites that may explain discrepancies .
Q. How can researchers address challenges in crystallizing 6-Tert-butylbenzo[d][1,3]dioxol-5-amine due to steric hindrance?
Methodological Answer:
Q. What computational methods predict the reactivity of the amine group in functionalization reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
